N-[(1S,2R)-2-Hydroxycyclohexyl]acetamide
Description
N-[(1S,2R)-2-Hydroxycyclohexyl]acetamide is a chiral acetamide derivative featuring a cyclohexane backbone with hydroxyl and acetamide substituents in specific stereochemical orientations. Its molecular formula is C₈H₁₅NO₂ (MW: 157.21 g/mol), and it is identified by CAS number 214348-95-5 . It is commercially available as a white to light-yellow powder and is often synthesized via stereoselective methods involving cyclohexane derivatives .
Properties
IUPAC Name |
N-[(1S,2R)-2-hydroxycyclohexyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-6(10)9-7-4-2-3-5-8(7)11/h7-8,11H,2-5H2,1H3,(H,9,10)/t7-,8+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGGYRMQIIFNGRR-JGVFFNPUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CCCCC1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@H]1CCCC[C@H]1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1S,2R)-2-Hydroxycyclohexyl]acetamide typically involves the reaction of cyclohexanone with acetamide under specific conditions to ensure the correct stereochemistry. The reaction is often catalyzed by chiral catalysts to achieve the desired enantiomeric purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using optimized conditions to maximize yield and purity. This often includes the use of high-pressure reactors and advanced purification techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
N-[(1S,2R)-2-Hydroxycyclohexyl]acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The acetamide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Scientific Research Applications
N-[(1S,2R)-2-Hydroxycyclohexyl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its potential effects on biological systems and its role in enzyme interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-[(1S,2R)-2-Hydroxycyclohexyl]acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and activity. The pathways involved may include modulation of enzymatic activity and alteration of cellular signaling processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Stereoisomeric Variants
N-[(1R,2R)-2-Hydroxycyclohexyl]acetamide
- CAS : 214348-95-5 (same as the (1S,2R) isomer due to vendor documentation discrepancies) .
- Both isomers share identical molecular formulas and weights but exhibit distinct pharmacological profiles in preliminary studies .
N-[(1S,2S)-2-Hydroxycyclohexyl]acetamide
Functional Group Modifications
rac-N-(4-{[(1R,2R)-2-Hydroxycyclohexyl]oxy}phenyl)acetamide
- Structure : Incorporates a phenyl ether group linked to the cyclohexyl backbone.
- Molecular Weight: 249.3 g/mol (C₁₄H₁₉NO₃) .
- This derivative is used as a versatile scaffold in multicomponent reactions .
N-[(1S,2R)-2-Hydroxy-1-(hydroxymethyl)heptadecyl]acetamide
Ring System Variations
N-[(1S,2R)-2-Phenylcyclopropyl]acetamide
- Structure : Replaces cyclohexane with a strained cyclopropane ring and adds a phenyl group.
- Molecular Weight: 175.23 g/mol (C₁₁H₁₃NO) .
- Key Difference : The cyclopropane ring introduces torsional strain, which may enhance reactivity or alter metabolic stability. This compound is studied in the context of enzyme inhibition .
2-Chloro-N-[(1S,2S)-1-hydroxy-7-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl]acetamide
- Structure : Contains a naphthalene ring system with chloro and methoxy substituents.
- Molecular Weight: Not explicitly provided, but estimated at ~283.7 g/mol (C₁₃H₁₅ClNO₃) .
- Key Difference : The aromatic naphthalene core and chloro substituent increase electrophilicity, making it a candidate for covalent binding studies .
Pharmacological and Physicochemical Properties
Receptor Binding Trends (Inferred from Analogs)
- Opioid Receptor Affinity : While direct data for N-[(1S,2R)-2-Hydroxycyclohexyl]acetamide is lacking, structurally related compounds like U-50488H (a κ-opioid receptor agonist) demonstrate that stereochemistry and substituent placement critically influence receptor selectivity. For example, U-50488H shows a MOR/KOR binding ratio of 430, whereas its analog U-51574 has reversed selectivity .
- Enzyme Inhibition : Cyclohexyl acetamides with hydroxyl groups are hypothesized to interact with hydrolytic enzymes (e.g., proteases) via hydrogen-bonding interactions .
Physicochemical Data
Biological Activity
N-[(1S,2R)-2-Hydroxycyclohexyl]acetamide is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. Characterized by its unique stereochemistry and functional groups, this compound has been studied for various pharmacological effects, particularly in neuropharmacology and anti-inflammatory responses.
Chemical Structure and Properties
This compound has the following structural features:
- Molecular Formula : C_8H_15NO_2
- Molecular Weight : Approximately 157.21 g/mol
- Functional Groups : Hydroxyl group (-OH) and acetamide group (-NHCOCH₃)
This compound's stereochemistry plays a crucial role in its biological activity, influencing its interaction with various biological targets.
Research indicates that this compound interacts with specific molecular targets, including enzymes and receptors. Its mechanism of action may involve:
- Modulation of Neuronal Excitability : The compound has shown potential anticonvulsant properties by inhibiting voltage-gated sodium channels, which are essential for action potential propagation in neurons.
- Anti-inflammatory Effects : Studies suggest that it may reduce inflammatory responses by inhibiting the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in activated macrophages .
Anticonvulsant Properties
This compound has been investigated for its anticonvulsant effects. In vitro studies demonstrate its ability to modulate neurotransmitter systems involved in seizure activity. The presence of the hydroxyl group enhances its interaction with biological targets, potentially leading to reduced seizure frequency in animal models.
Anti-inflammatory Activity
The compound exhibits significant anti-inflammatory activity. In experiments involving lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, this compound significantly inhibited the production of nitric oxide (NO) and prostaglandin E₂ (PGE₂) in a dose-dependent manner. The inhibitory effects on iNOS and COX-2 expression were also noted at higher concentrations .
Study 1: Anticonvulsant Efficacy
In a study examining the anticonvulsant properties of this compound, researchers found that doses ranging from 50 to 200 mg/kg significantly reduced seizure activity in rodent models when compared to controls. The mechanism was attributed to sodium channel inhibition, which is critical in managing epilepsy.
Study 2: Anti-inflammatory Effects
A separate investigation focused on the anti-inflammatory effects of this compound revealed that at concentrations of 25 μM and above, there was a marked reduction in LPS-induced NO production by up to 81.91% compared to untreated cells. This suggests a strong potential for therapeutic applications in inflammatory diseases .
Comparative Analysis with Similar Compounds
The following table summarizes the biological activity of this compound compared to structurally similar compounds:
| Compound Name | Anticonvulsant Activity | Anti-inflammatory Activity | Unique Features |
|---|---|---|---|
| This compound | Yes | Yes | Hydroxyl group enhances binding affinity |
| N-(Cyclopentyl)acetamide | Moderate | No | Smaller ring size affects activity |
| N-(4-Methylphenyl)ethylacetamide | Yes | Moderate | Aromatic substitution influences effects |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
